molecular formula C19H22BrNO4 B3504853 dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3504853
M. Wt: 408.3 g/mol
InChI Key: ANCNOXYTJLDDIF-UHFFFAOYSA-N
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Description

The compound “dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a bromomethylphenyl group (a benzene ring with a bromine and a methyl group), and a propyl group (a three-carbon chain). The “dimethyl” and “dicarboxylate” parts suggest the presence of two methyl groups and two carboxylate groups, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromomethylphenyl and propyl groups, and the addition of the methyl and carboxylate groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, bromomethylphenyl group, and propyl group would each contribute to the overall structure. The presence of the bromine atom could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom might be susceptible to nucleophilic substitution or elimination reactions. The pyridine ring could potentially participate in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-5-8-21-10-14(18(22)24-3)17(15(11-21)19(23)25-4)13-7-6-12(2)16(20)9-13/h6-7,9-11,17H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCNOXYTJLDDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)C)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 4-(3-bromo-4-methylphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

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